Home > Products > Screening Compounds P54493 > MAB-CHMINACA metabolite M6
MAB-CHMINACA metabolite M6 -

MAB-CHMINACA metabolite M6

Catalog Number: EVT-1506284
CAS Number:
Molecular Formula: C21H28N4O4
Molecular Weight: 400.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MAB-CHMINACA metabolite M6 is an analytical reference material that is structurally categorized as a synthetic cannabinoid. This compound is an expected metabolite of the designer drug MAB-CHMINACA. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Overview

MAB-CHMINACA metabolite M6 is a significant compound within the realm of synthetic cannabinoids, specifically categorized as a metabolite of the synthetic cannabinoid MAB-CHMINACA. This compound has garnered attention due to its structural similarities with other synthetic cannabinoids and its implications in forensic toxicology and drug testing. MAB-CHMINACA, itself a potent synthetic cannabinoid, has been associated with various adverse effects and fatalities, leading to increased scrutiny by regulatory bodies.

Source

MAB-CHMINACA metabolite M6 is primarily derived from the metabolic processes that occur in humans following the administration of MAB-CHMINACA. The compound is synthesized endogenously through phase I metabolic reactions, which generally involve hydroxylation and other modifications of the parent compound. Research indicates that metabolites like M6 can be detected in various biological matrices, including urine and blood, making them crucial for toxicological analysis .

Classification

MAB-CHMINACA metabolite M6 is classified as a synthetic cannabinoid. Synthetic cannabinoids are substances designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. They often interact with cannabinoid receptors in the brain, producing effects that can be more potent than those of natural cannabis .

Synthesis Analysis

Methods

The synthesis of MAB-CHMINACA metabolite M6 typically involves metabolic pathways initiated by cytochrome P450 enzymes in the liver. These enzymes facilitate various reactions such as hydroxylation and oxidation. The specific synthesis may also include laboratory methods for generating reference standards for analytical purposes.

Technical Details

The synthesis process can be complex and may require advanced techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) for identification and quantification. The use of human hepatocyte cultures has been documented to study the metabolism of synthetic cannabinoids, including MAB-CHMINACA, where incubations help elucidate metabolic pathways .

Molecular Structure Analysis

Structure

MAB-CHMINACA metabolite M6 has a specific molecular structure characterized by its indazole core and various functional groups that contribute to its activity. The chemical structure can be represented as follows:

  • Indazole core: This is a common feature among many synthetic cannabinoids.
  • Hydroxyl groups: These are typically introduced during metabolic processes.

Data

The molecular formula for MAB-CHMINACA metabolite M6 is C20H24N2OC_{20}H_{24}N_2O with a molecular weight of approximately 312.42 g/mol. Structural data can be obtained through spectral analysis techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .

Chemical Reactions Analysis

Reactions

MAB-CHMINACA metabolite M6 undergoes several chemical reactions during its metabolism, primarily involving hydroxylation and oxidation. These reactions are facilitated by liver enzymes and lead to the formation of various metabolites that can be detected in biological samples.

Technical Details

The identification of these metabolites often requires sophisticated analytical techniques like ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS). This method allows for the precise detection of metabolites even at low concentrations in complex biological matrices .

Mechanism of Action

Process

The mechanism of action for MAB-CHMINACA metabolite M6 involves its interaction with cannabinoid receptors in the brain, specifically CB1 and CB2 receptors. Upon binding to these receptors, it mimics the effects of natural cannabinoids but can produce stronger psychoactive effects.

Data

Research indicates that synthetic cannabinoids like MAB-CHMINACA can lead to significant physiological changes, including alterations in mood, perception, and cognitive function. The potency and effects can vary widely depending on the specific structure of the cannabinoid and its metabolites .

Physical and Chemical Properties Analysis

Physical Properties

MAB-CHMINACA metabolite M6 is typically a solid at room temperature with varying solubility in organic solvents. Its melting point and boiling point have not been extensively documented but are essential for understanding its stability and handling.

Chemical Properties

The compound exhibits properties typical of synthetic cannabinoids, including high lipophilicity, which affects its distribution in biological systems. Its stability under various conditions is crucial for both analytical detection methods and potential therapeutic applications .

Applications

Scientific Uses

MAB-CHMINACA metabolite M6 is primarily used in forensic toxicology for detecting synthetic cannabinoid use in individuals. Its presence in biological samples serves as an indicator of exposure to MAB-CHMINACA, aiding in clinical assessments following suspected overdoses or acute intoxications.

Additionally, ongoing research into synthetic cannabinoids emphasizes their potential impacts on public health, leading to calls for better regulation and understanding of their pharmacological profiles .

Chemical Characterization of MAB-CHMINACA Metabolite M6

Structural Elucidation and Molecular Properties

MAB-CHMINACA metabolite M6, systematically named as 4-amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid, is a major phase I metabolite resulting from the biotransformation of the synthetic cannabinoid MAB-CHMINACA (ADB-CHMINACA). Its molecular formula is C₂₁H₂₈N₄O₄, with a molecular weight of 400.50 g/mol [1]. The structure features three key moieties:

  • An indazole core substituted at the N1 position with a cyclohexylmethyl group.
  • A tert-butyl amino acid chain with a terminal carboxylic acid group replacing the parent compound’s terminal amide.
  • A carboxamide linker connecting the indazole core to the amino acid chain.
  • Stereochemical Configuration: The chiral center at the C2 position of the amino acid chain retains the (S)-configuration of the parent compound, critical for cannabinoid receptor binding affinity.
  • Spectroscopic Signatures: High-resolution mass spectrometry (HRMS) shows a protonated molecular ion [M+H]⁺ at m/z 401.2172, with diagnostic fragments at m/z 241 (indazole-3-carboxamide ion) and m/z 161 (cyclohexylmethyl fragment) [1] [5]. Nuclear magnetic resonance (NMR) data would reveal distinct shifts for the carboxylic acid proton (δ 12.1 ppm) and the amide NH (δ 6.8–7.0 ppm).

Table 1: Molecular Properties of MAB-CHMINACA Metabolite M6

PropertyValue
Systematic Name4-Amino-3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethyl-4-oxobutanoic acid
Molecular FormulaC₂₁H₂₈N₄O₄
Molecular Weight400.50 g/mol
Canonical SMILESO=C(NC(C(N)=O)C(C)(C)C(O)=O)C1=NN(CC2CCCCC2)C3=C1C=CC=C3
InChI KeyUQCFLLBRISUQHW-UHFFFAOYSA-N
Major MS/MS Fragmentsm/z 241, 161, 144

Comparative Analysis with Parent Compound (MAB-CHMINACA)

Metabolite M6 diverges structurally and functionally from MAB-CHMINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide):

  • Structural Differences:
  • Terminal Group: M6 features a carboxylic acid (–COOH) instead of the parent’s primary carboxamide (–CONH₂). This modification increases polarity and alters ionization behavior.
  • Retained Moieties: The indazole core, cyclohexylmethyl tail, and carboxamide linker remain unchanged, preserving the scaffold’s recognition elements.

  • Physicochemical Properties:

  • Polarity: M6’s logP is ~1.5 units lower than MAB-CHMINACA (logP ≈ 5.2), due to ionization of the carboxylic acid group at physiological pH [1] [6].
  • Water Solubility: Enhanced solubility in aqueous matrices (e.g., urine) facilitates excretion.

  • Receptor Interactions:

  • The carboxylic acid group disrupts hydrogen bonding with CB1 receptor residues, abolishing agonistic activity. Functional assays confirm M6 lacks affinity for CB1/CB2 receptors, unlike the potent parent compound (Kᵢ(CB1) = 0.289 nM) [3] [6].

Table 2: Comparative Analysis of M6 and MAB-CHMINACA

CharacteristicMAB-CHMINACAMetabolite M6Metabolic Significance
Terminal Functional GroupPrimary carboxamide (–CONH₂)Carboxylic acid (–COOH)Enhanced polarity and ionization
Molecular FormulaC₂₀H₂₇N₅O₂C₂₁H₂₈N₄O₄Addition of oxygen, loss of nitrogen
Molecular Weight369.47 g/mol400.50 g/mol+31.03 Da (hydrolysis + oxidation)
Cannabinoid Receptor AffinityCB1 agonist (Kᵢ = 0.289 nM)InactiveDetoxification
Dominant MS Adduct[M+H]⁺ (m/z 370.2234)[M+H]⁺ (m/z 401.2172)Diagnostic for LC-MS identification

Functional Group Modifications in Metabolic Pathways

M6 formation involves sequential cytochrome P450 (CYP)-mediated and hydrolytic reactions:

  • Initial Hydrolysis:
  • The terminal carboxamide of MAB-CHMINACA undergoes hydrolysis via amidases (e.g., carboxylesterases), yielding a carboxylic acid. This is evidenced by the 31-Da mass shift (+O, –NH₂) observed in hepatocyte incubations [3] [7].
  • Secondary Oxidations:
  • Cyclohexylmethyl Hydroxylation: CYP isoforms (e.g., CYP3A4/5) catalyze hydroxylation at the C4 position of the cyclohexyl ring, forming regioisomers (M1, M2). M6 itself may arise from further oxidation of these precursors, though it is primarily a hydrolysis product [2] [3].
  • Tert-butyl Hydroxylation: Minor pathways involve oxidation of the tert-butyl group, forming unstable intermediates that dehydrate to carboxylic acids [2].
  • Conjugation Resistance:
  • Unlike hydroxylated metabolites (e.g., M1), M6 shows no glucuronidation in human urine, confirmed by unchanged concentrations post-β-glucuronidase treatment [2]. This is attributed to steric hindrance around the carboxylic acid group.

Stability and Degradation Profiles Under Analytical Conditions

M6 exhibits moderate stability under standard analytical workflows but requires specific handling:

  • Thermal Stability:
  • Degrades at temperatures >40°C, precluding GC-MS analysis without derivatization. LC-MS/MS is optimal, showing ≤5% degradation after 24 hours at 4°C [1] [5].

  • pH Sensitivity:

  • The carboxylic acid group protonates under acidic conditions (pH < 4), enhancing extraction efficiency in organic solvents (e.g., acetonitrile). Neutral/alkaline pH promotes ionization, reducing recovery during liquid-liquid extraction [5] [7].

  • Analytical Workflow Optimization:

  • Extraction: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) with dispersive SPE (primary secondary amine/C18 sorbents) achieves >85% recovery from urine and blood [5] [7].
  • Chromatography: Reverse-phase C18 columns with acidic mobile phases (0.1% formic acid) resolve M6 from isomers (e.g., M1, M3) at retention times of 6.0–9.0 min [7].
  • Detection: LC-HRMS/MS (QTOF) using transitions m/z 401.2 → 241.1 (quantifier) and 401.2 → 161.1 (qualifier) ensures selectivity. Degradation products include decarboxylated fragments (m/z 357) under harsh ionization conditions [1] [6].

  • Stable at –20°C for ≥6 months in methanolic solutions. Avoid freeze-thaw cycles in biological matrices to prevent precipitation [1] [5].

Table 3: Stability Parameters and Analytical Optimization for M6

ConditionStability ProfileRecommended Analytical Practice
TemperatureDegrades >40°C; stable at 4°C/24hUse LC-MS/MS; avoid GC-MS
pHStable at pH 2–6; ionizes at pH > 7Acidify samples pre-extraction
Light ExposureNo significant photodegradationStandard amber vials sufficient
Matrix Effects (Blood)Ion suppression (∼15%) due to phospholipidsUse phospholipid removal SPE cartridges
Urine Stability30 days at –20°C; ≤10% lossImmediate freezing post-collection

Properties

Product Name

MAB-CHMINACA metabolite M6

Molecular Formula

C21H28N4O4

Molecular Weight

400.5

InChI

InChI=1S/C21H28N4O4/c1-21(2,20(28)29)17(18(22)26)23-19(27)16-14-10-6-7-11-15(14)25(24-16)12-13-8-4-3-5-9-13/h6-7,10-11,13,17H,3-5,8-9,12H2,1-2H3,(H2,22,26)(H,23,27)(H,28,29)

InChI Key

WIRRMBRRVDOSDK-UHFFFAOYSA-N

SMILES

O=C(NC(C(N)=O)C(C)(C)C(O)=O)C1=NN(CC2CCCCC2)C3=C1C=CC=C3

Synonyms

ADB-CHMINACA metabolite M6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.